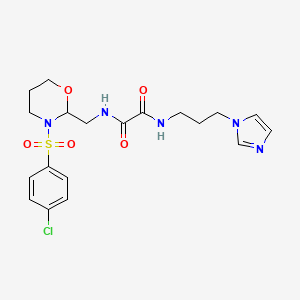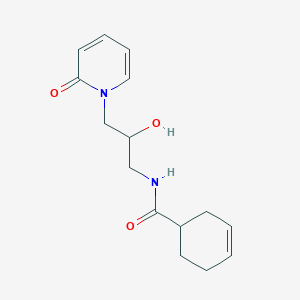
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide involves the reaction of 2-pyridinecarboxaldehyde with 3-chloropropionic acid to form 2-(3-chloropropionyl)pyridine. This intermediate is then reacted with cyclohex-3-ene-1-carboxylic acid to form N-(2-cyclohex-3-enecarboxamido-3-(2-pyridyl)propyl)-3-chloropropionamide. Finally, this compound is treated with sodium hydroxide and hydrogen peroxide to yield the desired product.
Starting Materials
2-pyridinecarboxaldehyde, 3-chloropropionic acid, cyclohex-3-ene-1-carboxylic acid, sodium hydroxide, hydrogen peroxide
Reaction
Step 1: React 2-pyridinecarboxaldehyde with 3-chloropropionic acid in the presence of a suitable solvent and a catalyst to form 2-(3-chloropropionyl)pyridine., Step 2: React 2-(3-chloropropionyl)pyridine with cyclohex-3-ene-1-carboxylic acid in the presence of a suitable solvent and a catalyst to form N-(2-cyclohex-3-enecarboxamido-3-(2-pyridyl)propyl)-3-chloropropionamide., Step 3: Treat N-(2-cyclohex-3-enecarboxamido-3-(2-pyridyl)propyl)-3-chloropropionamide with sodium hydroxide and hydrogen peroxide in the presence of a suitable solvent to yield N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide.
Mechanism Of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of enzymes involved in inflammation and cancer progression. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For the research on N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as energy storage and environmental remediation, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of derivatives of this compound with improved solubility and lower toxicity could lead to the development of more effective drugs for the treatment of inflammatory and cancerous diseases.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide has been studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, this compound has been shown to have anti-inflammatory and anti-cancer properties. In material science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In catalysis, it has been used as a ligand for transition metal catalysts.
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13(11-17-9-5-4-8-14(17)19)10-16-15(20)12-6-2-1-3-7-12/h1-2,4-5,8-9,12-13,18H,3,6-7,10-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOJZKXUNHTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

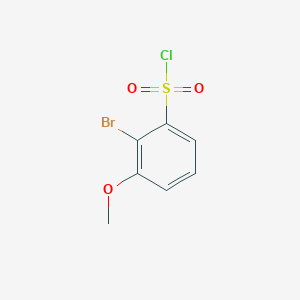
![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)
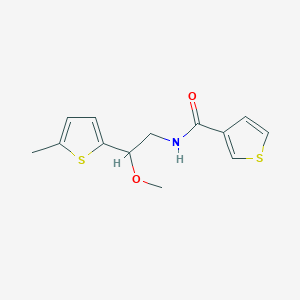
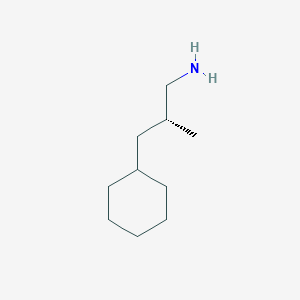
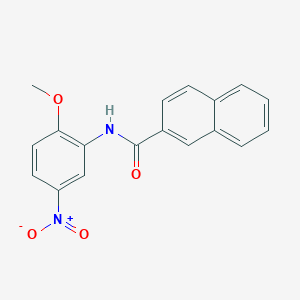

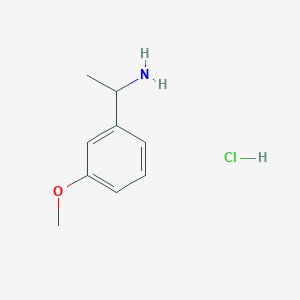
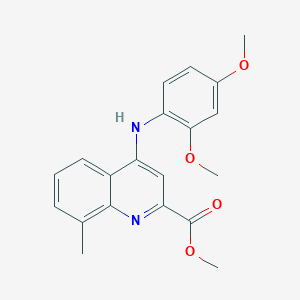
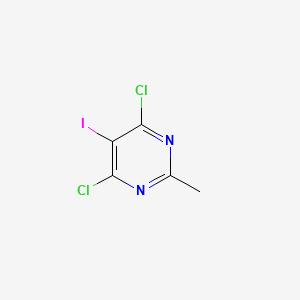
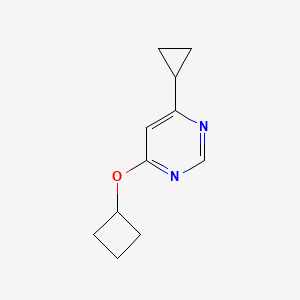
![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
